2,2-Diphenylpropionic acid is a compound that has garnered attention in various fields of research due to its diverse applications, particularly in the pharmaceutical industry. As a structural analog to the 2-arylpropionic acids, it shares some of the pharmacological properties of this class, which includes non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are known for their chiral nature and the biological implications of their enantioselective behavior1.
The 2-arylpropionic acids, a class to which 2,2-diphenylpropionic acid is closely related, exhibit their anti-inflammatory effects primarily through the S(+)-isomers, which inhibit prostaglandin synthesis. However, the R(-)-isomers can undergo a unique metabolic chiral inversion to the active S(+)-enantiomers in vivo. This process involves the formation of acyl CoA thioesters, which then undergo epimerization and hydrolysis, leading to the regeneration of the active free acids1 2. The liver is considered the primary site for this inversion, but local tissue inversion can also influence pharmacological and toxicological responses2. The metabolic chiral inversion and enantioselective disposition of these compounds are critical for their pharmacokinetics and pharmacodynamics, affecting aspects such as oxidative metabolism, glucuronidation, and plasma protein binding1.
2,2-Diphenylpropionic acid derivatives have been studied for their potential as VLA-4 antagonists, which can inhibit intercellular adhesion, a process important in inflammatory responses3. Additionally, the compound's ester derivative has been observed to have a biphasic action on hepatic drug metabolism in mice, initially inhibiting and later inducing microsomal drug-metabolizing enzymes4. This indicates a potential for modulating drug metabolism and influencing the duration of action of co-administered drugs.
Diphenylpropionamide derivatives, which can be synthesized from 2,2-diphenylpropionic acid, have shown promising antioxidant and antiproliferative activities. These compounds have been evaluated for their ability to scavenge radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. Their non-toxic nature towards cell lines and cytotoxic activity assessed by the Brine Shrimp Test further highlight their potential therapeutic applications5.
Metabolites of 2,2-diphenylpropionic acid have been investigated for their antimuscarinic activities. For instance, a metabolite of aprophen, which is synthesized from 2,2-diphenylpropionic acid, exhibited antimuscarinic properties, albeit with lower potency compared to the parent compound. This suggests a potential for the development of new antimuscarinic agents with modified pharmacological profiles6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: